molecular formula C18H23NO B14733027 2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol CAS No. 5427-67-8

2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol

Katalognummer: B14733027
CAS-Nummer: 5427-67-8
Molekulargewicht: 269.4 g/mol
InChI-Schlüssel: VCUAKKOSVKUSHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol is a chemical compound known for its unique structure and properties It is a phenolic compound with a dimethylamino group and a phenylpropan-2-yl group attached to the phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol typically involves the reaction of 4-(2-phenylpropan-2-yl)phenol with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction with Formaldehyde: The phenol reacts with formaldehyde in the presence of a base to form a hydroxymethyl intermediate.

    Reaction with Dimethylamine: The intermediate then reacts with dimethylamine to form the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenolic compounds.

Wissenschaftliche Forschungsanwendungen

2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of 2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the dimethylamino group can interact with various receptors and enzymes. These interactions can modulate biological processes and lead to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

  • 2,4,6-Tris(dimethylaminomethyl)phenol
  • (Dimethylaminomethyl)phenol

Comparison: 2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol is unique due to the presence of the phenylpropan-2-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Eigenschaften

CAS-Nummer

5427-67-8

Molekularformel

C18H23NO

Molekulargewicht

269.4 g/mol

IUPAC-Name

2-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol

InChI

InChI=1S/C18H23NO/c1-18(2,15-8-6-5-7-9-15)16-10-11-17(20)14(12-16)13-19(3)4/h5-12,20H,13H2,1-4H3

InChI-Schlüssel

VCUAKKOSVKUSHQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)CN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.